6-(5-Carboxy-2-fluorophenyl)-2-formylphenol
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Overview
Description
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol is a chemical compound with a unique structure that combines the properties of carboxylic acid and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the introduction of a formyl group to a fluorophenyl compound followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Carboxy-2-fluorophenyl)picolinic acid
- 3-(5-Carboxy-2-fluorophenyl)picolinic acid
Comparison
Compared to similar compounds, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol stands out due to its unique combination of functional groups, which provides distinct chemical reactivity and potential applications. Its formyl group allows for additional chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPBDGTWOKZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685255 |
Source
|
Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-48-4 |
Source
|
Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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